6-(Trifluoromethyl)tryptophan
Description
Structure
3D Structure
Properties
CAS No. |
52448-18-7 |
|---|---|
Molecular Formula |
C12H11F3N2O2 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)7-1-2-8-6(3-9(16)11(18)19)5-17-10(8)4-7/h1-2,4-5,9,17H,3,16H2,(H,18,19)/t9-/m0/s1 |
InChI Key |
JXLKNMYKLNHNNN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Biosynthetic and Genetic Encoding Strategies for the Incorporation of 6 Trifluoromethyl Tryptophan into Proteins and Peptides
Auxotrophic Expression Systems for Efficient Unnatural Amino Acid Incorporation
One of the most straightforward methods for the global incorporation of amino acid analogs is the use of auxotrophic expression hosts. acs.org An auxotroph is an organism that cannot synthesize a specific essential compound, such as an amino acid, and therefore requires it to be supplied in the growth medium. acs.orggoogle.com For the incorporation of 6-(trifluoromethyl)tryptophan, a tryptophan auxotroph of Escherichia coli (E. coli) is commonly employed. nih.govoup.com These strains have been engineered to lack one or more genes in the tryptophan biosynthesis pathway, making them dependent on an external source of tryptophan for growth and protein synthesis. oup.com
The general methodology involves a multi-step culturing process. biorxiv.orgresearchgate.net First, the transformed E. coli tryptophan auxotroph is grown in a minimal medium supplemented with a limited amount of natural L-tryptophan to allow for initial cell growth to a desired density. biorxiv.org Subsequently, the cells are harvested, washed to remove any remaining free L-tryptophan, and resuspended in a fresh minimal medium that contains the desired analog, this compound, but lacks natural tryptophan. biorxiv.orgresearchgate.net The expression of the target protein is then induced, forcing the cellular translational machinery to utilize the supplied analog in place of tryptophan at every position encoded by a tryptophan codon. acs.orgnih.gov
This technique has been successfully used to incorporate various fluorinated tryptophans into proteins. Early studies demonstrated that a tryptophan-requiring strain of E. coli could achieve significant replacement of L-tryptophan. For instance, in the presence of 6-fluorotryptophan, cells underwent one doubling of optical density, resulting in a 50-60% replacement of L-tryptophan with the analog in the total cell protein. nih.gov The efficiency of incorporation and its effect on protein function can vary depending on the specific analog and the target protein. nih.gov
| Fluorotryptophan Analog | Cellular Growth (Doublings) | % Replacement of L-Tryptophan | Effect on β-Galactosidase Activity (% of Control) |
| 4-Fluorotryptophan | 2 | ~75% | 60% |
| 5-Fluorotryptophan | 1 | 50-60% | 10% |
| 6-Fluorotryptophan | 1 | 50-60% | 10% |
| Data derived from studies on tryptophan-requiring E. coli strains. nih.gov |
Site-Specific Genetic Encoding Approaches for Trifluoromethylated Tryptophan Residues
While auxotrophic methods are effective for global substitution, many applications require the precision of placing an unnatural amino acid at a single, defined position within a protein. This is achieved through the expansion of the genetic code. mdpi.com This powerful technique reassigns a specific codon, typically a "stop" codon, to encode the unnatural amino acid. mdpi.comnih.gov The amber stop codon, UAG, is the most commonly used for this purpose because it is the least frequent stop codon in E. coli. mdpi.com
Successful site-specific incorporation requires two key components that function independently of the host cell's own machinery: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govnih.gov This orthogonal pair is engineered to uniquely handle the unnatural amino acid. The aaRS must specifically recognize and charge the unnatural amino acid—in this case, this compound—onto the orthogonal tRNA. This engineered tRNA contains an anticodon (CUA) that recognizes the amber stop codon (UAG) in the messenger RNA (mRNA) sequence, thereby directing the insertion of the unnatural amino acid during translation. nih.gov
Significant research has focused on developing and evolving aaRS/tRNA pairs for fluorinated tryptophans. anu.edu.aunih.gov Tryptophanyl-tRNA synthetases (TrpRS) and pyrrolysyl-tRNA synthetases (PylRS) are common starting points for engineering. anu.edu.auanu.edu.au Through directed evolution and library selection, mutant synthetases have been identified that efficiently and selectively charge various fluorotryptophan isomers, including 4-, 5-, 6-, and 7-fluorotryptophan, onto a suppressor tRNA. anu.edu.aunih.gov For example, specific genetic encoding systems have been developed that enable the site-selective incorporation of 6-fluorotryptophan in response to an amber stop codon, allowing for precise placement of this valuable ¹⁹F NMR probe. anu.edu.auaddgene.org
| Engineered Synthetase System | Basis | Target Unnatural Amino Acid(s) | Codon |
| pRSF-G1(4/5FTrp)RS | Pyrrolysyl-tRNA Synthetase (PylRS) | 4-Fluoro-L-Tryptophan (4F-Trp), 5-Fluoro-L-Tryptophan (5F-Trp) | Amber (TAG) |
| pRSF-G1(6/7FTrp)RS | Pyrrolysyl-tRNA Synthetase (PylRS) | 6-Fluoro-L-Tryptophan (6F-Trp), 7-Fluoro-L-Tryptophan (7F-Trp) | Amber (TAG) |
| Data from developed genetic encoding systems for site-specific fluorotryptophan incorporation in E. coli. anu.edu.auaddgene.org |
Methodologies for Quantifying Analog Incorporation Efficiency within Protein Constructs
To validate the success of both auxotrophic and site-specific strategies, it is crucial to quantify the incorporation efficiency of this compound. Several robust analytical methodologies are employed for this purpose. researchgate.net
Mass Spectrometry (MS) is a primary tool for confirming the identity and purity of the modified protein. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) can precisely measure the molecular weight of the intact protein. acs.orggoogle.com Successful incorporation of this compound in place of tryptophan (C₁₂H₁₁F₃N₂O₂ vs. C₁₁H₁₂N₂O₂) results in a predictable mass shift, providing direct evidence of incorporation. acs.org For more detailed analysis, the protein can be digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact location of the unnatural amino acid. Furthermore, advanced quantitative proteomics techniques can determine the efficiency of incorporation with high sensitivity. researchgate.netnih.gov
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy serves a dual role as both a confirmation tool and the primary application for which many fluorinated analogs are designed. ucla.edunih.gov Because fluorine has 100% natural abundance and is absent from naturally occurring proteins, ¹⁹F NMR offers a background-free window to observe the incorporated analog. ucla.edu A signal in the ¹⁹F NMR spectrum is unambiguous proof of incorporation. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment, making it an exquisite probe for protein conformation, ligand binding, and dynamics. anu.edu.auresearchgate.net Quantitative NMR can also be used to estimate incorporation levels by comparing signal integrals to a known standard.
Gel-Based and Fluorescence Assays can provide an initial assessment of incorporation efficiency, particularly in site-specific applications that rely on stop codon suppression. The yield of full-length protein, often visualized by SDS-PAGE and quantified through grayscale analysis, is compared between cultures grown with and without the unnatural amino acid. nih.gov Higher yields of full-length protein in the presence of the analog indicate more efficient suppression of the stop codon. researchgate.netnih.gov When the target is a fluorescent protein, such as Green Fluorescent Protein (GFP), incorporation efficiency can be rapidly quantified by measuring the fluorescence intensity of the cell lysate, which correlates with the amount of full-length, functional protein produced. acs.orggoogle.com
| Methodology | Principle | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of intact proteins or peptide fragments. | Confirms mass of modified protein, identifies site of incorporation (MS/MS), allows for quantification. | High accuracy and sensitivity; provides direct proof of covalent modification. acs.orgnih.gov |
| ¹⁹F NMR Spectroscopy | Detects the nuclear spin of the ¹⁹F nucleus. | Confirms presence of the fluorine label, provides information on local protein structure and dynamics. | Background-free signal, highly sensitive to environmental changes. ucla.edunih.gov |
| SDS-PAGE / Western Blot | Separates proteins by size; antibody detection. | Estimates yield of full-length protein, indicating suppression efficiency. | Simple, widely available, provides qualitative or semi-quantitative assessment. nih.gov |
| Fluorescence Reporter Assay | Measures fluorescence from a reporter protein (e.g., GFP). | Quantifies yield of functional full-length protein. | High-throughput, allows for rapid screening of incorporation systems. acs.orggoogle.com |
Advanced Spectroscopic Applications of 6 Trifluoromethyl Tryptophan in Protein and Peptide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy with ¹⁹F Labeling
The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR spectroscopy, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons. ucsb.eduacs.org The introduction of a trifluoromethyl group into the tryptophan indole (B1671886) ring provides a powerful and sensitive probe for ¹⁹F NMR studies of proteins.
Advantages of ¹⁹F NMR for Probing Local Chemical Environments and Conformational Dynamics
The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 300 ppm. acs.org This hypersensitivity makes 6-(Trifluoromethyl)tryptophan an exceptional reporter of subtle changes in protein conformation and dynamics. researchgate.net The trifluoromethyl group, with its three equivalent fluorine atoms, provides a strong, sharp signal that is typically free from the background noise that can complicate proton NMR spectra of large biomolecules. nih.gov
The observed ¹⁹F chemical shift of this compound incorporated into a protein is influenced by a variety of factors, including:
Solvent Exposure: The degree of exposure to the solvent can significantly alter the chemical shift.
Secondary and Tertiary Structure: The local protein fold and long-range interactions contribute to the unique chemical shift of each labeled site.
Electrostatic Fields: Nearby charged residues can induce noticeable changes in the fluorine resonance.
Conformational Exchange: Dynamic processes within the protein that occur on the NMR timescale can lead to line broadening or the appearance of multiple resonances.
These properties allow researchers to monitor discrete conformational states and their interconversion, providing insights into the dynamic nature of proteins that is often crucial for their function. uni-regensburg.de
Applications in Studying Protein Dimerization and Ligand Binding Events
The sensitivity of the ¹⁹F NMR signal of this compound to its environment makes it an ideal tool for studying protein-protein interactions, such as dimerization, and the binding of small molecule ligands.
When a protein containing this compound dimerizes, the environment of the labeled tryptophan at the dimer interface will likely change, resulting in a corresponding change in its ¹⁹F chemical shift. nih.gov This allows for the direct observation and characterization of the dimerization process, including the determination of binding affinities and kinetics. For instance, in a study of a viral protein, the ¹⁹F signal of a fluorinated tryptophan at the dimer interface was used as a direct monitor of the dimer-to-monomer equilibrium. nih.gov
Similarly, ligand binding events can be readily detected and quantified using ¹⁹F NMR. The binding of a ligand to a protein can induce conformational changes that are transmitted through the protein structure, leading to alterations in the chemical environment of a distally located this compound residue. These changes in the ¹⁹F NMR spectrum can be titrated to determine binding constants (Kd). nih.gov
| Protein System | Fluorinated Tryptophan Position | Perturbation | Observed ¹⁹F Chemical Shift Change (ppm) | Reference |
|---|---|---|---|---|
| Influenza A Virus NS1A Effector Domain | 5-F-Trp187 | Dimerization | Upfield shift upon monomerization | nih.gov |
| E. coli Dihydrofolate Reductase | 6-F-Trp | Ligand (Methotrexate) Binding | Downfield shifts for multiple Trp residues | acs.org |
| Src Homology 3 (SH3) Domain | 5-F-Trp36 | Peptide Ligand Binding | Significant chemical shift perturbation | nih.gov |
Investigation of Protein Folding, Aggregation, and Misfolding Mechanisms
Understanding the mechanisms of protein folding, misfolding, and aggregation is fundamental to both basic science and the study of numerous human diseases. ¹⁹F NMR spectroscopy utilizing this compound provides a powerful approach to investigate these complex processes.
During protein folding, the ¹⁹F NMR spectrum of an incorporated this compound will change as the residue transitions from a solvent-exposed, unfolded state to its final, buried position within the native protein structure. This allows for the real-time monitoring of folding kinetics and the characterization of folding intermediates.
In the context of protein aggregation and misfolding, ¹⁹F NMR can provide valuable insights into the structural changes that accompany these events. The formation of aggregated species can lead to significant changes in the ¹⁹F NMR spectrum, including severe line broadening due to the large size and slow tumbling of the aggregates. By monitoring these spectral changes, it is possible to follow the kinetics of aggregation and potentially identify the structural features of the misfolded or aggregated states.
Fluorescence Spectroscopy of Trifluoromethylated Tryptophan Analogs
Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to the local environment. nih.govsemanticscholar.org The introduction of a trifluoromethyl group at the 6-position of the indole ring can modulate these fluorescence properties, creating a sensitive probe for studying protein structure and dynamics.
Modulation of Fluorescence Properties by Trifluoromethyl Substitution
The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the electronic structure of the indole chromophore. This substitution can lead to changes in several key fluorescence parameters:
Absorption and Emission Wavelengths: The electron-withdrawing nature of the trifluoromethyl group can cause a shift in the absorption and emission maxima.
Quantum Yield: The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, can be altered.
Fluorescence Lifetime: The average time the molecule spends in the excited state before returning to the ground state can be affected.
Studies on other modified tryptophan analogs have shown that substitutions on the indole ring can lead to significant red-shifts in the fluorescence spectra, which can be advantageous for minimizing background fluorescence from native tryptophans. nih.gov
| Property | Native Tryptophan | Expected Effect of 6-(Trifluoromethyl) Substitution |
|---|---|---|
| Absorption Maximum (λabs) | ~280 nm | Potential shift due to altered electronic structure |
| Emission Maximum (λem) | ~350 nm (environment dependent) | Potential shift, likely sensitive to solvent polarity |
| Quantum Yield (Φ) | ~0.13 in water | May be increased or decreased depending on non-radiative decay pathways |
| Fluorescence Lifetime (τ) | Biphasic (~0.5 and ~3.1 ns) | May be altered, providing another parameter to monitor environmental changes |
Environmental Sensitivity and Fluorescence Quenching Mechanisms
A key feature of tryptophan fluorescence is its sensitivity to the polarity of its immediate surroundings. nih.gov When a tryptophan residue is buried in the hydrophobic core of a protein, its fluorescence emission maximum is typically blue-shifted (shifted to a shorter wavelength) compared to when it is exposed to the aqueous solvent. The fluorescence of this compound is expected to retain this environmental sensitivity, making it a valuable probe for monitoring conformational changes that alter the exposure of the labeled residue.
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. science.gov The fluorescence of this compound can be quenched by various mechanisms, including:
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore encounters another molecule in solution (a quencher) that facilitates non-radiative decay to the ground state.
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule.
Förster Resonance Energy Transfer (FRET): This is a distance-dependent energy transfer from an excited state donor fluorophore to a suitable acceptor molecule.
The presence of the trifluoromethyl group could potentially introduce new quenching pathways or modify existing ones. For example, intramolecular quenching can occur if the peptide bond or other nearby functional groups can accept an electron from the excited indole ring. case.edu The rate of such electron transfer processes would be influenced by the electron-withdrawing trifluoromethyl group. Understanding these quenching mechanisms is crucial for accurately interpreting fluorescence data in protein studies.
Probing Protein Landscapes: this compound as a Spectroscopic Reporter for Conformational Transitions and Hydration Dynamics
The intricate dance of proteins as they fold, bind, and carry out their functions is dictated by subtle shifts in their three-dimensional structure and their interactions with the surrounding water molecules. Elucidating these dynamic processes is paramount to understanding biological mechanisms and designing novel therapeutics. To this end, researchers have increasingly turned to powerful spectroscopic techniques, augmented by the site-specific incorporation of unnatural amino acids that serve as sensitive probes of their local environment. Among these, this compound has emerged as a valuable tool, offering unique spectroscopic signatures to monitor protein conformational transitions and hydration dynamics with high precision.
The trifluoromethyl group at the 6th position of the indole ring of tryptophan acts as a powerful spectroscopic reporter. Its strong electron-withdrawing nature perturbs the electronic properties of the indole chromophore, leading to distinct changes in its fluorescence and nuclear magnetic resonance (NMR) signals in response to alterations in the surrounding microenvironment. This sensitivity makes this compound an exquisite probe for tracking the subtle rearrangements that proteins undergo.
Unveiling Conformational Changes with a Fluorinated Watchdog
The incorporation of this compound into a protein of interest allows researchers to monitor conformational changes through changes in its fluorescence emission spectrum. The polarity of the local environment significantly influences the fluorescence properties of the indole ring. As a protein transitions between different conformational states, the environment surrounding the engineered tryptophan probe can change from a solvent-exposed, polar milieu to a buried, nonpolar core, or vice versa. These changes are reflected in shifts in the fluorescence emission maximum (λmax) and the fluorescence quantum yield.
For instance, a blue shift (shift to shorter wavelength) in the emission maximum is indicative of the probe moving to a more hydrophobic environment, characteristic of a folded or compact state. Conversely, a red shift (shift to longer wavelength) suggests increased solvent exposure, often associated with an unfolded or more flexible conformation.
Table 1: Representative Fluorescence Emission Maxima of this compound in Different Environments
| Environment | Representative Emission Maximum (λmax) | Implied Protein State |
| Aqueous Buffer (Polar) | ~360 nm | Unfolded / Solvent-Exposed |
| Nonpolar Solvent (e.g., Cyclohexane) | ~340 nm | Folded / Buried in Hydrophobic Core |
Furthermore, ¹⁹F NMR spectroscopy provides a powerful complementary approach to track conformational dynamics. The fluorine nucleus is an ideal NMR probe due to its 100% natural abundance and high gyromagnetic ratio, leading to high sensitivity. The chemical shift of the ¹⁹F nucleus in the trifluoromethyl group is exquisitely sensitive to the local electronic environment. A conformational change that alters the proximity of the probe to aromatic residues, charged groups, or the protein backbone will induce a measurable change in the ¹⁹F chemical shift. This allows for the characterization of different conformational substates and the kinetics of their interconversion.
Illuminating the Dance of Water: Hydration Dynamics
The layer of water molecules at the protein-solvent interface, known as the hydration shell, plays a critical role in protein stability, dynamics, and function. Understanding the dynamics of these water molecules is crucial for a complete picture of protein behavior. This compound can also serve as a reporter on the dynamics of this hydration layer.
Time-resolved fluorescence spectroscopy is a key technique in this regard. The fluorescence lifetime of the tryptophan analog is sensitive to quenching by water molecules. Changes in the accessibility of the probe to water, as a result of conformational fluctuations or changes in the structure of the hydration shell itself, will manifest as alterations in the measured fluorescence lifetime.
For example, a shorter fluorescence lifetime may indicate a more dynamic and accessible hydration environment, while a longer lifetime would suggest a more ordered and less accessible water structure around the probe. By analyzing the fluorescence decay kinetics, researchers can extract information about the rates of solvent relaxation and the mobility of water molecules in the immediate vicinity of the probe.
Table 2: Illustrative Fluorescence Lifetime Data for this compound Probing Hydration Dynamics
| Protein State | Average Fluorescence Lifetime (τ) | Interpretation |
| Native (Folded) State | 2.5 ns | Probe is partially shielded from solvent; ordered hydration shell. |
| Molten Globule State | 1.8 ns | Increased solvent accessibility; more dynamic hydration. |
| Unfolded State | 1.2 ns | Probe is fully exposed to bulk water; rapid quenching. |
Impact of 6 Trifluoromethyl Tryptophan Incorporation on Protein and Peptide Structure Function Relationships
Assessment of Minimal Structural Perturbation upon Trifluoromethylated Tryptophan Substitution
This principle is attributed to the fact that the fluorinated residues can fit neatly into the hydrophobic core of a protein. acs.org X-ray crystallography studies on proteins containing other fluorinated amino acids have shown that the protein backbone and the packing of surrounding side chains remain largely unperturbed. acs.org Therefore, the substitution of tryptophan with 6-(Trifluoromethyl)tryptophan is anticipated to result in a minimal structural change, allowing its effects on function to be studied without the complication of significant structural rearrangement. This "stealth-like" nature makes it a valuable probe for investigating protein and peptide biophysics.
Influence on Protein Thermodynamic Stability and Folding Kinetics
The introduction of a trifluoromethyl group can significantly enhance the thermodynamic stability of a protein. The -CF3 group is strongly hydrophobic, and its incorporation into the protein's core increases the buried hydrophobic surface area in the folded state. acs.org This enhancement of the hydrophobic effect is a primary driver for increased protein stability. acs.org
The increased stability of proteins containing fluorinated amino acids is thermodynamically characterized by a more favorable Gibbs free energy of unfolding (ΔG°). acs.org This stabilization arises from the same hydrophobic forces that govern the folding of natural proteins. acs.org While specific data on the folding kinetics of proteins containing this compound are not extensively detailed, an increase in thermodynamic stability often correlates with altered folding and unfolding rates. The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a common spectroscopic probe used to monitor the kinetics of protein folding and unfolding, a technique that would be applicable to studying variants containing this analog. usf.eduresearchgate.net
Modulation of Molecular Recognition and Protein-Protein Interaction Interfaces
Tryptophan residues are frequently found at protein-protein or protein-ligand interfaces, where they participate in crucial non-covalent interactions, including π-π stacking, cation-π, and hydrogen bonding. researchgate.netnih.gov The trifluoromethyl group is a strong electron-withdrawing group, and its placement on the indole ring of tryptophan alters the electronic distribution (quadrupole moment) of the aromatic system. This modulation directly impacts the strength and nature of π-interactions. researchgate.net
Studies involving the progressive fluorination of tryptophan residues have demonstrated a clear link between the electronic properties of the indole ring and binding affinity. researchgate.netnih.gov For instance, in the bacterial multidrug transcriptional repressor LmrR, progressive fluorination of a key tryptophan residue (Trp96) in the drug-binding pocket led to a systematic decrease in affinity for its ligands, confirming the importance of electrostatic π-π interactions for molecular recognition. researchgate.netnih.gov This principle allows this compound to be used as a tool to fine-tune or probe the electrostatic contributions to binding at interaction interfaces. The -CF3 group can also serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-protein interactions. acs.org
| LmrR Variant (Modification at Trp96) | Dissociation Constant (Kd) for Daunomycin (μM) | Fold Change in Affinity vs. Wild-Type |
|---|---|---|
| Wild-Type (Tryptophan) | 0.04 ± 0.01 | 1.0 |
| 5-Fluorotryptophan | 0.23 ± 0.02 | ~6 |
| 5,6-Difluorotryptophan | 0.9 ± 0.1 | ~23 |
| 5,6,7-Trifluorotryptophan | 2.7 ± 0.3 | ~68 |
Data adapted from studies on progressive fluorination of tryptophan to demonstrate the functional impact on binding affinity. researchgate.net
Effects on Peptide Biophysical Properties and Hydrophobicity Profiles
In peptides, the incorporation of fluorinated amino acids can dramatically alter biophysical properties, most notably hydrophobicity. acs.orgnih.gov The trifluoromethylthio (-SCF3) group, which is closely related to the trifluoromethyl group, is recognized as one of the most lipophilic functional groups used in medicinal chemistry. nih.gov The incorporation of amino acids bearing such groups into peptides leads to a significant increase in their local hydrophobicity. nih.govnih.gov
This increased hydrophobicity can be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC), where more hydrophobic peptides have longer retention times (t_R). nih.gov Another quantitative measure is the chromatographic hydrophobicity index (φ₀), which provides a precise value for the hydrophobic contribution of an amino acid within a specific peptide sequence. nih.gov Studies on tripeptides containing various trifluoromethylated amino acids have shown strong increases in hydrophobicity, in some cases exceeding that of highly hydrophobic natural amino acids like isoleucine. nih.gov This strategy is valuable for rationally designing peptides with enhanced membrane permeability or for fine-tuning hydrophobic interactions in peptide-protein binding. nih.govnih.gov
| Peptide | Sequence | Modification | RP-HPLC Retention Time (tR) [min] | Increase in Hydrophobicity |
|---|---|---|---|---|
| Endomorphin-1 (EM-1) | Tyr-Pro-Trp-Phe-NH₂ | None (Wild-Type) | 16.0 | Baseline |
| [Trp(SCF₃)³] EM-1 | Tyr-Pro-Trp(SCF₃)-Phe-NH₂ | Trifluoromethylthiolated Tryptophan | 18.9 | Significant |
| [Tyr(SCF₃)¹] EM-1 | Tyr(SCF₃)-Pro-Trp-Phe-NH₂ | Trifluoromethylthiolated Tyrosine | 19.1 | Significant |
Data adapted from a study on trifluoromethylthiolated analogues of Endomorphin-1 to illustrate the marked increase in retention time, indicating higher hydrophobicity. nih.gov
Mechanistic Insights from Enzymatic and Protein Ligand Interaction Studies Utilizing 6 Trifluoromethyl Tryptophan
Substrate Specificity of Enzymes with Fluorinated Tryptophan Analogs
Enzymes often exhibit high specificity for their natural substrates, but this selectivity can sometimes be broadened to accept analogs. The acceptance of a fluorinated tryptophan analog by an enzyme is highly dependent on the enzyme's active site architecture and the specific position and nature of the fluorine substitution.
The trifluoromethyl group at the 6-position of the indole (B1671886) ring imposes significant steric and electronic changes compared to unsubstituted tryptophan. The steric bulk of the -CF3 group can present a challenge for enzymes with tightly constrained active sites. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group alters the electron density of the indole ring, which can affect its reactivity in enzymatic transformations.
Studies on various enzymes illustrate the nuanced nature of this specificity. For instance, Tryptophan 2,3-dioxygenase (TDO), an enzyme that catalyzes the first step in the kynurenine (B1673888) pathway, is known to be highly specific for L-tryptophan but can also accept related derivatives like 6-fluoro-tryptophan. columbia.edu This suggests that a single fluorine substitution at the 6-position is tolerated. Similarly, the enzyme tryptophanase has been studied with 6-(difluoromethyl)tryptophan. nih.gov It was found that the enzyme accepts this fluorinated analog and catalyzes the formation of 6-(difluoromethyl)indole, pyruvate, and ammonia, indicating that the active site can accommodate the difluoromethyl group. nih.gov
Conversely, some enzymes show very strict specificity. The microbial Pictet-Spenglerase McbB, for example, shows detectable activity with 4-methyl- and 5-fluoro-substituted tryptophan analogs but is intolerant of larger groups or substituents at other positions, highlighting the stringent steric and electronic constraints within its active site. acs.org The enzyme Tryptophan Synthase (TrpS) is known for its relatively broad specificity for various indole analogs, making it a valuable tool for synthesizing modified tryptophan derivatives. nih.gov However, the efficiency of these reactions is highly dependent on the substituent. For example, in a related reaction, the native TrpS complex shows a preference for its natural substrate L-serine that is over 82,000-fold greater than for L-threonine, not due to binding affinity but because threonine binding disrupts allosteric signaling and reduces the affinity for the indole substrate. researchgate.net
These examples demonstrate that while enzymes can process fluorinated tryptophans, the degree of substitution and the specific isomer are critical. The acceptance of 6-(trifluoromethyl)tryptophan as a substrate would depend on whether the target enzyme's active site can accommodate the bulky, highly electronegative -CF3 group without disrupting the precise alignment required for catalysis.
Table 1: Substrate Specificity of Tryptophan Synthase (TrpS) for Different Amino Acid Substrates This table illustrates the enzyme's preference for its natural substrate over an analog.
| Substrate | Relative Catalytic Efficiency (kcat/KM) | Fold Preference for Serine |
|---|---|---|
| L-Serine | High | >82,000 |
| L-Threonine | Low | 1 |
Data derived from studies on Tryptophan Synthase specificity. researchgate.net
Probing Active Site Dynamics and Enzyme-Substrate Interactions using Trifluoromethylated Tryptophan
The trifluoromethyl group serves as an excellent spectroscopic probe, particularly for ¹⁹F NMR. The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and has a chemical shift that is extremely sensitive to the local electronic environment, with no background signal in biological systems. acs.org These properties make this compound a powerful tool for investigating the dynamics of enzyme active sites.
A key method involves the site-specific incorporation or post-translational modification of tryptophan residues to include a trifluoromethyl group. A mild method for the direct radical trifluoromethylation of native tryptophan residues in proteins has been developed. acs.org This technique allows for the selective modification of tryptophan, which is often found in hydrophobic interfaces and ligand-binding pockets. acs.org
Once incorporated, the ¹⁹F NMR signal of the trifluoromethylated tryptophan acts as a reporter. Changes in the local environment—such as those induced by substrate binding, conformational changes during the catalytic cycle, or inhibitor association—will cause a shift in the ¹⁹F resonance. This provides high-resolution information about the specific interactions occurring at or near the labeled tryptophan residue.
Crucially, studies have shown that this modification can be minimally perturbing. For example, the trifluoromethylation of tryptophan residues in the enzyme lysozyme (B549824) was found to have a negligible influence on both its structure and its enzymatic function. acs.org This indicates that the insights gained from the ¹⁹F NMR probe accurately reflect the behavior of the native enzyme. By monitoring the ¹⁹F chemical shifts, researchers can map out atomic-level details of the active site, including changes in polarity, hydration, and electrostatic interactions throughout the enzymatic process. nationalmaglab.orggla.ac.uk
Table 2: Impact of Trifluoromethylation on Protein Function
| Protein | Modification | Structural Impact (CD Spectroscopy) | Functional Impact |
|---|---|---|---|
| Myoglobin | Direct Trifluoromethylation of Trp7 & Trp14 | Negligible | Not Assessed |
| Lysozyme | Direct Trifluoromethylation of Trp residues | Negligible | Essentially Unaltered |
Data from a study on direct protein radical trifluoromethylation. acs.org
Investigation of Ligand Binding Affinities and Binding Site Characteristics using Trifluoromethylated Tryptophan Probes
Tryptophan residues are frequently critical components of ligand-binding sites, where their indole side chains participate in various non-covalent interactions, including hydrophobic interactions, hydrogen bonds, and aromatic π-interactions (e.g., π-π stacking and cation-π). The introduction of a trifluoromethyl group at the 6-position of the tryptophan indole ring profoundly alters its electronic properties, making it a sensitive probe for the nature of these binding interactions.
The -CF3 group is strongly electron-withdrawing, which significantly reduces the electron density of the aromatic π-system of the indole ring. This electronic perturbation can be systematically used to dissect the contributions of different forces to ligand binding affinity. For example, if a cation-π interaction between the tryptophan and a positively charged ligand is important for binding, reducing the indole's electron density via fluorination will weaken this interaction and decrease binding affinity.
This principle was demonstrated in a study of the multidrug transcriptional repressor LmrR, which binds aromatic drugs via π-π stacking between two tryptophan residues. nih.gov By progressively fluorinating these tryptophans (using mono-, di-, tri-, and tetra-fluoro analogs), researchers observed a direct correlation between the degree of fluorination and a decrease in drug binding affinity. The affinity for the drug riboflavin (B1680620) decreased by 70-fold when the tryptophans were tetrafluorinated. nih.gov This elegantly established the importance of electrostatic π-π interactions for binding. This compound, with its potent electron-withdrawing capacity, serves as an excellent tool for such studies, allowing for a quantitative assessment of the electrostatic component of ligand binding energy.
Furthermore, the ¹⁹F NMR signal of the trifluoromethyl group can be used to directly monitor ligand binding. Upon binding of a ligand, the local environment of the trifluoromethylated tryptophan probe changes, leading to a measurable shift in its ¹⁹F NMR signal. This allows for the determination of binding affinities (Kd) and can provide information on the conformational changes that occur upon ligand association. nih.govresearchgate.net
Table 3: Effect of Progressive Tryptophan Fluorination on Ligand Binding Affinity in LmrR
| LmrR Variant (Tryptophan 96) | Ligand | Dissociation Constant (Kd) in nM | Fold Decrease in Affinity (vs. WT) |
|---|---|---|---|
| Wild-Type (W) | Riboflavin | 460 | 1 |
| 4,5,6,7-tetrafluoro-Trp (4,5,6,7tetraFW) | Riboflavin | 33,400 | ~70 |
| Wild-Type (W) | Daunomycin | Not Specified | 1 |
| Fluorinated Variants | Daunomycin | Not Specified | 6 |
Data from a study on the role of π interactions in protein-ligand binding. nih.gov
Future Directions and Emerging Research Avenues for 6 Trifluoromethyl Tryptophan in Biomolecular Sciences
Development of Novel Synthetic Routes for Diverse Trifluoromethylated Tryptophan Derivatives
The continued advancement of biomolecular sciences relies heavily on the availability of diverse and specifically functionalized building blocks. For trifluoromethylated tryptophan derivatives, future research is poised to move beyond existing methods to more efficient, versatile, and scalable synthetic strategies.
One promising avenue is the refinement of late-stage C-H functionalization. researchgate.net Direct trifluoromethylation of the indole (B1671886) ring of tryptophan-containing peptides is a powerful technique that circumvents the need for multi-step synthesis of the amino acid monomer. researchgate.net Future efforts will likely focus on developing catalysts that offer greater regioselectivity, allowing for the precise installation of the trifluoromethyl group at various positions on the indole ring, not just the 6-position. This would create a toolkit of tryptophan analogs with finely tuned electronic and steric properties.
Transition-metal catalysis is another area ripe for exploration. digitellinc.com While copper-catalyzed reactions have shown promise for the radiofluorination of the tryptophan ring, the development of new catalytic systems, perhaps involving palladium, ruthenium, or iridium, could lead to more efficient and milder conditions for trifluoromethylation. researchgate.netdigitellinc.comnih.gov These advancements would not only improve the yield and scalability of 6-(trifluoromethyl)tryptophan synthesis but also expand the compatibility with a wider range of functional groups, enabling the synthesis of more complex and multifunctional tryptophan derivatives.
Furthermore, chemoenzymatic strategies present an elegant approach to producing enantiomerically pure trifluoromethylated tryptophan derivatives. mdpi.com By combining the precision of enzymatic reactions with the versatility of chemical synthesis, researchers can potentially develop one-pot syntheses from simple precursors. mdpi.com For instance, engineered enzymes, such as tryptophan synthase, could be evolved to accept trifluoromethylated indole as a substrate, offering a direct and highly efficient route to the desired amino acid.
The table below summarizes some current and emerging synthetic strategies for fluorinated tryptophan derivatives.
| Synthetic Strategy | Key Features | Potential Advancements |
| Late-Stage C-H Functionalization | Direct modification of tryptophan or tryptophan-containing peptides. researchgate.net | Development of more regioselective and efficient catalysts. researchgate.net |
| Transition-Metal Catalysis | Use of metals like copper for fluorination. digitellinc.comnih.gov | Exploration of other metals (Pd, Ru, Ir) for milder reaction conditions. researchgate.netdigitellinc.com |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reactions for high stereoselectivity. mdpi.com | Engineering enzymes for direct synthesis from fluorinated precursors. mdpi.com |
| Flow Chemistry | Automated and scalable synthesis. nih.gov | Adaptation for the continuous production of diverse trifluoromethylated tryptophans. nih.gov |
Expansion of Genetic Encoding Systems for Broader Application in Complex Biological Systems
The site-specific incorporation of this compound into proteins is achieved through the expansion of the genetic code, a technology that utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon, typically a nonsense codon like UAG (amber). chemistryviews.org While this has been successfully demonstrated for a variety of non-canonical amino acids, including some fluorinated ones, significant opportunities for advancement remain, particularly for bulky residues like this compound. nih.gov
A primary future direction is the development of more efficient and selective orthogonal synthetases. The pyrrolysyl-tRNA synthetase (PylRS) from archaea has proven to be a highly evolvable scaffold for recognizing a wide range of unnatural amino acids, including some with aromatic side chains. researchgate.net Future research will likely focus on directed evolution and computational design to engineer PylRS variants that can efficiently acylate tRNA with this compound with high fidelity, minimizing the mis-incorporation of canonical amino acids. acs.org The challenge lies in creating a binding pocket that can accommodate the sterically demanding trifluoromethyl group while maintaining specificity. researchgate.netacs.org
Expanding the repertoire of orthogonal systems beyond the commonly used PylRS and certain tyrosyl-tRNA synthetases will also be crucial. cnr.it Exploring synthetases from different organisms or creating entirely novel orthogonal pairs could provide solutions for efficiently incorporating not just this compound but a wider array of trifluoromethylated analogs in both prokaryotic and eukaryotic cells. chemistryviews.org
Furthermore, moving beyond simple protein expression in E. coli to more complex biological systems, such as mammalian cells and multicellular organisms, is a key goal. chemistryviews.org This will require the development of robust orthogonal translation systems that function efficiently in these more complex cellular environments. Such advancements would enable the study of proteins in their native context, opening up possibilities for investigating the roles of specific residues in complex biological processes like signal transduction and disease progression.
The table below outlines key areas for future development in the genetic encoding of this compound.
| Research Area | Objective | Potential Impact |
| Synthetase Engineering | Develop highly efficient and specific orthogonal tRNA synthetases for this compound. researchgate.netacs.org | Increased yield and fidelity of protein incorporation, enabling more reliable studies. |
| Exploring New Orthogonal Systems | Identify and engineer novel synthetase/tRNA pairs from diverse organisms. cnr.it | Broader applicability and potentially improved efficiency for incorporating various fluorinated amino acids. |
| Application in Higher Organisms | Adapt and optimize genetic encoding systems for use in mammalian cells and multicellular organisms. chemistryviews.org | In vivo studies of protein function in complex biological and disease models. |
Integration with Multidimensional Spectroscopic Techniques for Enhanced Structural Resolution
The trifluoromethyl group of this compound serves as an exceptional probe for ¹⁹F NMR spectroscopy due to its high sensitivity and the absence of background fluorine signals in biological systems. While one-dimensional ¹⁹F NMR is powerful for detecting conformational changes and ligand binding, the future lies in integrating this technique with other multidimensional spectroscopic methods to achieve a more comprehensive and higher-resolution understanding of protein structure and dynamics.
A significant area of development will be the combination of ¹⁹F NMR with multidimensional heteronuclear NMR techniques. By incorporating both ¹⁹F-labeled this compound and ¹³C/¹⁵N-labeled canonical amino acids, researchers can utilize experiments like ¹H-¹⁹F heteronuclear Overhauser effect spectroscopy (HOESY) to obtain distance restraints between the trifluoromethyl group and nearby protons. This information, when integrated into structural calculations, can provide a highly detailed picture of the local environment around the tryptophan residue.
The synergy between ¹⁹F NMR and fluorescence spectroscopy, particularly Förster resonance energy transfer (FRET), holds immense promise. Tryptophan itself is an intrinsic fluorophore, and the introduction of a trifluoromethyl group can subtly alter its photophysical properties. By pairing a this compound residue with another fluorescent probe, either an extrinsic label or another non-canonical amino acid, FRET measurements can provide real-time information on conformational changes and intermolecular distances. The ¹⁹F NMR signal would provide a complementary, high-resolution snapshot of the local environment, allowing for a powerful correlation of structural and dynamic data.
Computational modeling is also set to play an increasingly integral role. The ability to accurately predict ¹⁹F NMR chemical shifts based on protein structure is rapidly improving. acs.org In the future, we can envision an iterative process where initial structural models are used to predict ¹⁹F NMR spectra, which are then compared with experimental data. The discrepancies can then be used to refine the structural models, leading to a highly accurate and detailed representation of the protein in solution. This integrated computational-experimental approach will be invaluable for understanding the structural basis of protein function.
The table below highlights promising integrated spectroscopic approaches.
| Integrated Techniques | Information Gained | Potential for Enhanced Resolution |
| ¹⁹F NMR and Multidimensional Heteronuclear NMR | Distance restraints between the ¹⁹F probe and other nuclei (¹H, ¹³C, ¹⁵N). digitellinc.com | Precise mapping of the local environment and interactions of the tryptophan residue. |
| ¹⁹F NMR and Fluorescence Spectroscopy (FRET) | Real-time distance measurements and dynamic information. | Correlation of local structural details from NMR with global conformational changes from FRET. |
| ¹⁹F NMR and Computational Modeling | Prediction and refinement of protein structures based on ¹⁹F chemical shifts. acs.org | Iterative refinement of structural models for a more accurate representation of protein conformation. acs.org |
Exploration of this compound in Advanced Biomaterial Design and Bioengineering
The unique properties of fluorinated amino acids are increasingly being harnessed for the design of novel biomaterials with tailored functionalities. The incorporation of this compound into peptides and proteins offers exciting prospects for advancing biomaterial design and bioengineering.
One of the most promising areas is the development of self-assembling peptide-based biomaterials. chemrxiv.org The introduction of fluorinated amino acids can significantly influence the self-assembly process due to fluorous interactions, leading to the formation of well-ordered nanostructures such as fibers, tapes, and hydrogels. nih.govchemrxiv.org Future research will likely explore how the strategic placement of this compound within peptide sequences can be used to control the morphology and mechanical properties of these self-assembled materials. Such fluorinated hydrogels could find applications in tissue engineering, regenerative medicine, and as matrices for controlled drug release. nih.gov
In the realm of bioengineering, incorporating this compound can be a powerful strategy for modulating protein-protein and protein-ligand interactions. nih.gov The trifluoromethyl group can alter the hydrophobicity and electronic properties of the tryptophan side chain, potentially enhancing binding affinity and specificity. nih.gov This could be particularly valuable in engineering proteins with improved therapeutic or diagnostic capabilities. For example, modifying the binding interface of an antibody or a receptor with this compound could lead to tighter and more specific binding to its target.
Furthermore, the increased hydrophobicity imparted by the trifluoromethyl group can be exploited to enhance the membrane permeability of peptides. nih.gov This is a significant challenge in the development of peptide-based therapeutics. By incorporating this compound, it may be possible to design peptides that can more readily cross cell membranes to reach intracellular targets.
The table below summarizes potential applications of this compound in biomaterial design and bioengineering.
| Application Area | Principle | Future Exploration |
| Self-Assembling Biomaterials | Fluorine-driven self-assembly of peptides into ordered nanostructures. nih.govchemrxiv.org | Design of fluorinated hydrogels with tunable mechanical properties for tissue engineering and drug delivery. nih.gov |
| Protein Engineering | Modulation of protein-protein and protein-ligand interactions through altered hydrophobicity and electronics. nih.gov | Engineering of antibodies and receptors with enhanced binding affinity and specificity. |
| Peptide Therapeutics | Increased hydrophobicity to improve cell membrane permeability. nih.gov | Design of cell-penetrating peptides for the delivery of therapeutic cargoes to intracellular targets. |
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(Trifluoromethyl)tryptophan?
Methodological Answer: Synthesis typically involves coupling reactions using boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) and halogenated intermediates under palladium catalysis. Critical parameters include reaction temperature (e.g., 80°C for Suzuki-Miyaura coupling), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reagents. Post-synthesis purification via HPLC with mobile phases like MeCN/water (0.1% formic acid) ensures product integrity .
Q. How can researchers characterize the purity and identity of this compound?
Methodological Answer: Use LCMS (e.g., m/z 366 [M+H]+ for intermediates) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) for identity confirmation. Quantify purity via UV absorbance in 6 M guanidine hydrochloride, leveraging tryptophan’s absorbance at 280–288 nm. Cross-validate with NMR for structural elucidation .
Q. What solvent systems are optimal for studying the solubility of this compound in biological assays?
Methodological Answer: Use polar aprotic solvents (e.g., DMF or DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Assess solubility via spectrophotometric titration and validate stability using LCMS post-incubation .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved for stereochemical studies?
Methodological Answer: Employ chiral HPLC columns (e.g., YMC-Actus Triart C18) with mobile phases containing chiral additives. Compare retention times and optical rotation data with standards. For kinetic resolution, use enzymatic methods (e.g., acylase treatment) and monitor via real-time LCMS .
Q. What strategies mitigate discrepancies in spectroscopic data for this compound under varying experimental conditions?
Methodological Answer: Normalize UV absorption using reference compounds (e.g., N-acetyl-L-tryptophanamide) in 6 M guanidine hydrochloride to minimize solvent effects. For fluorescence studies, control for temperature and pH, and validate with internal standards. Address batch-to-batch variability via rigorous HPLC purity checks .
Q. How do researchers design experiments to probe the biological activity of this compound in neurotransmitter pathways?
Methodological Answer: Use in vitro assays measuring serotonin synthesis rates in neuronal cell lines, with L-tryptophan as a control. Apply competitive inhibition studies (e.g., IC50 determination) and validate via LCMS quantification of metabolites. For in vivo models, pair behavioral tests (e.g., forced swim test) with microdialysis to monitor neurotransmitter levels .
Q. What are the challenges in assessing the stability of this compound under physiological pH and temperature?
Methodological Answer: Conduct accelerated stability studies at 37°C in simulated biological fluids (e.g., PBS, pH 7.4). Monitor degradation via LCMS and identify byproducts (e.g., trifluoromethylated indole derivatives). Use Arrhenius kinetics to predict shelf-life and optimize storage conditions (e.g., lyophilization) .
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer: Cross-validate findings using isotopic labeling (e.g., ¹⁴C-tracers) to track compound distribution and metabolism. Perform dose-response studies in multiple species and apply pharmacokinetic modeling (e.g., compartmental analysis) to reconcile bioavailability differences .
Methodological & Analytical Questions
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?
Methodological Answer: Use non-linear regression (e.g., GraphPad Prism) for IC50/EC50 calculations. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For reproducibility, include technical triplicates and report confidence intervals .
Q. How do researchers validate the absence of off-target interactions in enzyme inhibition assays involving this compound?
Methodological Answer: Perform counter-screens against related enzymes (e.g., monoamine oxidases) and use isothermal titration calorimetry (ITC) to assess binding specificity. Cross-reference with structural analogs (e.g., 5-fluorotryptophan) to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
